3-(Oxetan-3-yloxy)propanoic acid
CAS No.: 1551179-14-6
Cat. No.: VC2850164
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1551179-14-6 |
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Molecular Formula | C6H10O4 |
Molecular Weight | 146.14 g/mol |
IUPAC Name | 3-(oxetan-3-yloxy)propanoic acid |
Standard InChI | InChI=1S/C6H10O4/c7-6(8)1-2-10-5-3-9-4-5/h5H,1-4H2,(H,7,8) |
Standard InChI Key | QPDDGSXISIAXBY-UHFFFAOYSA-N |
SMILES | C1C(CO1)OCCC(=O)O |
Canonical SMILES | C1C(CO1)OCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
3-(Oxetan-3-yloxy)propanoic acid is identified in chemical databases with the molecular formula C6H10O4 . The structure consists of an oxetane ring (a four-membered ring containing one oxygen atom) connected to a propanoic acid chain through an ether linkage at the 3-position of the oxetane ring. This particular arrangement creates a molecule with interesting physicochemical properties due to the strained oxetane ring system and the carboxylic acid functionality.
Basic Chemical Properties
The chemical properties of 3-(Oxetan-3-yloxy)propanoic acid can be summarized in the following data table:
Property | Value |
---|---|
Molecular Formula | C6H10O4 |
Molecular Weight | 146.14 g/mol |
PubChem CID | 60108637 |
IUPAC Name | 3-(oxetan-3-yloxy)propanoic acid |
Functional Groups | Oxetane ring, ether linkage, carboxylic acid |
Physical State | Solid (presumed based on similar compounds) |
The compound possesses a carboxylic acid group, which contributes to its acidic properties and potential for derivatization through esterification and other transformations typical of carboxylic acids .
Structural Features
The oxetane ring is a key structural element that distinguishes this compound. Oxetanes are four-membered cyclic ethers that have gained significant attention in medicinal chemistry due to their unique properties. The strained four-membered ring creates a rigid structure with distinct geometric constraints, while the oxygen atom contributes to hydrogen bonding capabilities, influencing the compound's solubility and interaction with biological targets .
Comparative Analysis with Related Compounds
To better understand 3-(Oxetan-3-yloxy)propanoic acid, it is valuable to compare it with structurally related compounds mentioned in the search results.
3-(Oxetan-3-yl)propanoic Acid
Compound | Molecular Formula | Molecular Weight | Ring Size | Linking Group |
---|---|---|---|---|
3-(Oxetan-3-yloxy)propanoic acid | C6H10O4 | 146.14 g/mol | 4-membered | Ether (C-O-C) |
3-(Oxetan-3-yl)propanoic acid | C6H10O3 | 130.14 g/mol (estimated) | 4-membered | Direct (C-C) |
3-(Oxan-3-yloxy)propanoic acid | C8H14O4 | 174.19 g/mol | 6-membered | Ether (C-O-C) |
Research Context and Recent Developments
The growing interest in oxetane chemistry within the pharmaceutical and materials science communities suggests a potential for expanded investigation of compounds like 3-(Oxetan-3-yloxy)propanoic acid.
Oxetanes in Medicinal Chemistry
Structure-Activity Relationships
Understanding the relationship between the structure of 3-(Oxetan-3-yloxy)propanoic acid and its properties can provide insights into its potential applications and reactivity.
Conformational Analysis
The ether linkage in 3-(Oxetan-3-yloxy)propanoic acid introduces a point of rotational flexibility between the rigid oxetane ring and the propanoic acid chain. This flexibility could influence how the molecule interacts with biological targets or participates in materials formation.
Reactivity Patterns
The compound presents multiple reactive sites:
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The carboxylic acid group can participate in esterification, amide formation, and other typical carboxylic acid reactions.
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The oxetane ring, being strained, may undergo ring-opening reactions under specific conditions.
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The ether linkage provides stability but could potentially be cleaved under strong acidic or basic conditions.
Analytical Characterization
Standard analytical techniques would be employed to characterize 3-(Oxetan-3-yloxy)propanoic acid, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight verification
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Infrared Spectroscopy to identify functional groups
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X-ray Crystallography for solid-state structural analysis, if crystals can be obtained
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